5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azides with alkynes, followed by subsequent transformations to form the triazolopyridine core . The reaction conditions typically include the use of solvents such as dichloromethane (DCM) and catalysts like copper(I) iodide (CuI) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions, with optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazolopyridines with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine include other triazolopyridines such as:
- 4,5,6,7-Tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- 6-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The presence of the methyl group at the 5-position can influence its interaction with molecular targets, potentially enhancing its therapeutic efficacy compared to other similar compounds .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methyl-2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H10N4/c1-10-3-2-5-6(4-10)8-9-7-5/h2-4H2,1H3,(H,7,8,9) |
InChI Key |
WCKUGCHFEKZKEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NNN=C2C1 |
Origin of Product |
United States |
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